4-(4-Bromo-2-methyl-phenyl)-thiazole-2-carboxylic acid
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Overview
Description
4-(4-Bromo-2-methyl-phenyl)-thiazole-2-carboxylic acid is an organic compound that belongs to the class of thiazole carboxylic acids. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a carboxylic acid group. The compound also features a brominated phenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-methyl-phenyl)-thiazole-2-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-2-methylbenzoic acid, which serves as the starting material.
Formation of Thiazole Ring: The next step involves the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-methyl-phenyl)-thiazole-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-(4-Bromo-2-methyl-phenyl)-thiazole-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-methyl-phenyl)-thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The brominated phenyl group and the thiazole ring contribute to its binding affinity to various enzymes and receptors . The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the thiazole ring.
2-(Bromomethyl)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
2-(4-Bromo-2-methylphenyl)acetic acid: Similar structure but with an acetic acid group instead of a thiazole ring.
Uniqueness
4-(4-Bromo-2-methyl-phenyl)-thiazole-2-carboxylic acid is unique due to the presence of both the thiazole ring and the brominated phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
886367-14-2 |
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Molecular Formula |
C11H8BrNO2S |
Molecular Weight |
298.16 g/mol |
IUPAC Name |
4-(4-bromo-2-methylphenyl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2S/c1-6-4-7(12)2-3-8(6)9-5-16-10(13-9)11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
XXBUTFAUCMIMPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2=CSC(=N2)C(=O)O |
Origin of Product |
United States |
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